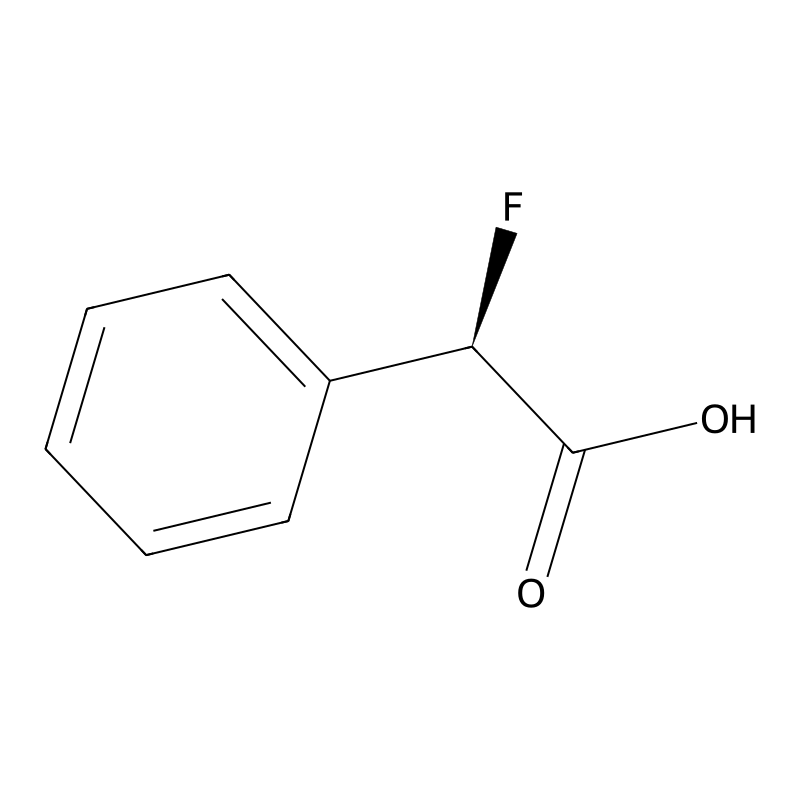(R)-2-Fluoro-2-phenylacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Chiral Derivatizing Agent: Due to its chirality, (R)-2-Fluoro-2-phenylacetic acid can be used to determine the enantiomeric purity of other chiral molecules. Researchers can attach it to specific functional groups in α-deuterated carboxylic acids, alcohols, and amines. By analyzing the resulting diastereomers using Nuclear Magnetic Resonance (NMR) spectroscopy, they can determine the ratio of enantiomers present in the original molecule. Source: MedChemExpress:
(R)-2-Fluoro-2-phenylacetic acid is a chiral compound with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol. It is characterized by the presence of a fluorine atom and a phenyl group attached to the acetic acid backbone. The compound has been studied for its potential applications in medicinal chemistry, particularly as a chiral derivatizing agent due to its ability to differentiate between enantiomers in various
- Fluorodeamination: This reaction involves the removal of an amine group while introducing a fluorine atom, typically using hydrogen fluoride in a pyridine solvent. This method allows for the synthesis of (R)-2-fluoro-2-phenylacetic acid from phenylglycine .
- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in organic synthesis and can be used as intermediates in various chemical processes .
- Chiral Derivatization: The compound is utilized as a chiral derivatizing agent, allowing for the determination of enantiomeric excess in secondary alcohols through NMR spectroscopy .
(R)-2-Fluoro-2-phenylacetic acid exhibits notable biological activity, particularly in its role as a chiral auxiliary. It has been shown to enhance the resolution of racemic mixtures and is used in various applications within pharmaceutical chemistry. Its specific rotation indicates its chiral nature, which is crucial for interactions with biological systems where chirality often plays a significant role .
Several methods have been developed for synthesizing (R)-2-fluoro-2-phenylacetic acid:
- From Phenylglycine: This method involves fluorodeamination using hydrogen fluoride and pyridine, leading to the formation of (R)-2-fluoro-2-phenylacetic acid .
- From Ethylmandelate: Another synthetic route involves the fluorodehydroxylation of ethylmandelate using fluorinating agents, which also yields (R)-2-fluoro-2-phenylacetic acid .
- Diazotization and Hydrolysis: A more complex method includes diazotization followed by hydrolysis to convert specific precursors into the desired product under acidic conditions .
(R)-2-Fluoro-2-phenylacetic acid is primarily used in:
- Chiral Resolution: It serves as a chiral derivatizing agent that aids in distinguishing between enantiomers in analytical chemistry.
- Pharmaceutical Synthesis: Its unique structural properties make it valuable in the development of pharmaceutical compounds, particularly those requiring specific stereochemistry.
Research indicates that (R)-2-fluoro-2-phenylacetic acid can interact with various biological systems due to its chiral nature. It has been studied for its potential effects on enzyme activity and its role in influencing reaction pathways involving other chiral compounds. The compound's ability to act as a chiral auxiliary allows it to facilitate reactions that require enantioselectivity, making it an important tool in asymmetric synthesis .
Several compounds share structural features with (R)-2-fluoro-2-phenylacetic acid. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluorophenylacetic Acid | C₈H₇FO₂ | Lacks chirality; used mainly as an intermediate |
| 2-Chlorophenylacetic Acid | C₈H₇ClO₂ | Chlorine instead of fluorine; different reactivity |
| 3-Fluorophenylacetic Acid | C₈H₇FO₂ | Fluorine at position 3; alters biological activity |
| 4-Fluorophenylacetic Acid | C₈H₇FO₂ | Fluorine at position 4; different steric effects |
(R)-2-Fluoro-2-phenylacetic acid is unique due to its specific stereochemistry and ability to act as a chiral auxiliary, which differentiates it from other similar compounds that may not possess these properties or functionalities. Its applications in asymmetric synthesis further highlight its significance within this class of compounds .








